![molecular formula C23H21N3O4S2 B2370735 N-(3,4-dimethoxyphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1105251-88-4](/img/structure/B2370735.png)
N-(3,4-dimethoxyphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
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Overview
Description
N-(3,4-dimethoxyphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that features a quinazoline core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The presence of the piperazine ring and the fluorophenyl group suggests that it may exhibit significant biological activity.
Preparation Methods
The synthesis of N-(3,4-dimethoxyphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multiple steps. One common approach is to start with the quinazoline core and introduce the piperazine and fluorophenyl groups through a series of reactions. The specific synthetic routes and reaction conditions can vary, but they often involve the use of reagents such as piperazine, fluorobenzene, and various catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of the quinazoline and piperazine rings allows for potential oxidation reactions, which can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can also occur, particularly at the carbonyl group, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in substitution reactions, where the fluorine atom can be replaced by other substituents under appropriate conditions.
Hydrolysis: The ester group in the compound can undergo hydrolysis to form the corresponding carboxylic acid and alcohol
Scientific Research Applications
Medicinal Chemistry: Due to its complex structure and potential biological activity, this compound is of interest in the development of new pharmaceuticals. It may serve as a lead compound for the design of drugs targeting specific receptors or enzymes.
Biological Studies: The compound can be used in studies to understand its interaction with various biological targets, including proteins and nucleic acids.
Industrial Applications: Its unique chemical properties may make it useful in the development of new materials or as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as receptors or enzymes, through its quinazoline and piperazine moieties. These interactions can modulate the activity of the target molecules, leading to various biological effects. Further studies are needed to elucidate the precise pathways and molecular targets involved .
Comparison with Similar Compounds
N-(3,4-dimethoxyphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can be compared with other similar compounds that contain quinazoline and piperazine structures. Some of these similar compounds include:
2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound also features a piperazine ring and exhibits significant biological activity.
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: Known for its inhibitory effects on nucleoside transporters, this compound shares the fluorophenyl-piperazine structure.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S2/c1-26-22(28)21-16(12-19(32-21)14-7-5-4-6-8-14)25-23(26)31-13-20(27)24-15-9-10-17(29-2)18(11-15)30-3/h4-12H,13H2,1-3H3,(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYSIMZIFCKAOC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC(=C(C=C4)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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